N-Cyclohexylbenzamide
Overview
Description
N-Cyclohexylbenzamide is a chemical compound with the linear formula C13H17NO . It is also known by other names such as N-Benzoylcyclohexylamine and Hexamethylenebenzamide .
Synthesis Analysis
A series of novel benzamide compounds, which could potentially include this compound, were synthesized and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The structure of this compound features an anti disposition of the N—H and carbonyl groups. The amide group is twisted with respect to the benzene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.28 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. It also has two rotatable bonds. The exact mass and monoisotopic mass of this compound are both 203.131014166 g/mol .Scientific Research Applications
Anticonvulsant Activity
N-Cyclohexylbenzamide has been evaluated for its anticonvulsant effects. In a study, this compound showed significant protective properties against seizures induced in mice models. It was found that this compound had a high protective index, which is a measure of its effectiveness in preventing seizures relative to its toxicity (Clark et al., 1984).
CNS-Depressant and Hypotensive Activity
A series of analogs of N-cyclohexyl nitrobenzamide, including this compound, have been synthesized and studied for their central nervous system (CNS) depressant and hypotensive activities. Some compounds in this series exhibited significant CNS-depressant activity along with hypotensive effects, suggesting potential applications in the treatment of conditions involving the central nervous system and blood pressure regulation (Roll, 1970).
Crystal Structure Analysis
The crystal structure of N-Cyclohexyl-2-nitrobenzamide has been synthesized and analyzed, which contributes to the understanding of its chemical properties. This kind of structural analysis is fundamental in materials science and for the development of new compounds with specific properties (Saeed et al., 2010).
Inhibitors of 11β-HSD1
This compound derivatives have been investigated as potent inhibitors of 11β-HSD1, an enzyme involved in steroid metabolism. These studies are significant in the field of medicinal chemistry, particularly for the development of new drugs targeting metabolic diseases (Sun et al., 2011).
Chemical Synthesis and Applications
This compound has been used in various chemical syntheses, demonstrating its versatility in the creation of new compounds. This includes its use in reactions for the development of new drugs and materials, highlighting its importance in chemical research and pharmaceutical development (To Anh et al., 2020).
Mechanism of Action
Target of Action
N-Cyclohexylbenzamide is a complex organic compound that interacts with several targets within the body. It has been postulated that it inhibits the formation of reactive oxygen species (ros) by preventing the activity of nadph oxidase .
Mode of Action
The mode of action of this compound involves the inhibition of NADPH oxidase, which leads to a decrease in the formation of reactive oxygen species (ROS) . ROS are chemically reactive molecules that contain oxygen and play a crucial role in cell signaling and homeostasis. By inhibiting NADPH oxidase, this compound prevents the formation of ROS, which can lead to oxidative stress and cell death .
Biochemical Pathways
It is known that the compound’s action on nadph oxidase can impact various biochemical pathways related to oxidative stress . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
Pharmacokinetics
It has been suggested that the compound is metabolized by hydrolysis of the amide group to yield benzoic acid and cyclohexanol . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of this compound’s action is the prevention of ROS formation, leading to a reduction in oxidative stress and cell death . This can have significant effects at the molecular and cellular levels, potentially impacting a variety of physiological processes.
Properties
IUPAC Name |
N-cyclohexylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJYDHWNYPRIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170042 | |
Record name | N-Cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-68-8 | |
Record name | N-Cyclohexylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1759-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZAMIDE, N-CYCLOHEXYL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYCLOHEXYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3GK2CZL0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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